

Urethane-d5 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Urethane-d5	
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An In-Depth Technical Guide to **Urethane-d5**: Chemical Properties, Structure, and Applications

For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of isotopically labeled compounds is paramount for robust and accurate experimental design. This guide provides a comprehensive overview of **Urethane-d5** (Ethyl carbamate-d5), a deuterated analog of urethane. **Urethane-d5** is primarily utilized as an internal standard in quantitative analytical methods, leveraging its chemical similarity and mass difference from its unlabeled counterpart to enhance the precision and accuracy of measurements.

Chemical Properties and Structure

Urethane-d5, with the CAS number 73962-07-9, is the deuterium-labeled form of urethane, a naturally occurring ester of carbamic acid found in fermented foods and beverages.[1][2][3] The deuteration is on the ethyl group, making it an ideal internal standard for the quantification of urethane.[4]

Physicochemical Properties

The key physical and chemical properties of **Urethane-d5** are summarized in the table below, providing a valuable reference for its handling, storage, and application in experimental settings.



Property	Value
Molecular Formula	C3H2D5NO2[5]
Molecular Weight	94.12 g/mol [5]
Melting Point	48.5-50 °C[2][6]
Boiling Point	182-184 °C[2]
Density	1.104 g/cm ³ [2][6]
Flash Point	97.2 °C[6]
Appearance	White to light brown low-melting solid[3]
Solubility	Slightly soluble in DMSO and Methanol[3]
Storage Temperature	Refrigerator[3][6]

Molecular Structure

The structure of **Urethane-d5** is characterized by a central carbamate group with a deuterated ethyl ester. The deuteration on the ethyl group provides the necessary mass shift for mass spectrometry-based quantification without significantly altering its chemical properties.[4] The Simplified Molecular-Input Line-Entry System (SMILES) representation for **Urethane-d5** is [2H]C([2H])([2H])C([2H])OC(=O)N.[6][7]

The geometry around the carbonyl carbon is trigonal planar, and the nitrogen atom is also expected to have a trigonal planar geometry due to resonance with the carbonyl group. The deuterated ethyl group will exhibit a tetrahedral geometry around the carbon atoms. Bond angles around sp² hybridized carbons and nitrogens are typically around 120 degrees, while those around sp³ hybridized carbons are approximately 109.5 degrees.[8]

Applications in Quantitative Analysis

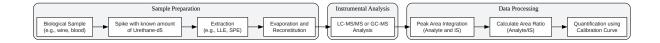
The primary application of **Urethane-d5** is as an internal standard for isotope dilution mass spectrometry (IDMS) in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from being chemically and physically almost identical to the analyte (urethane), ensuring it behaves similarly during



sample preparation, chromatography, and ionization, thus correcting for variations in these steps.[9]

Experimental Workflow for Quantitative Analysis using Urethane-d5

The following diagram illustrates a typical workflow for the use of **Urethane-d5** as an internal standard in a quantitative analytical method.



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Workflow for using **Urethane-d5** as an internal standard.

Detailed Experimental Protocols

Below are representative protocols for the quantification of urethane using **Urethane-d5** as an internal standard with LC-MS/MS and GC-MS.

Protocol 1: Quantification of Urethane in a Liquid Matrix using LC-MS/MS

- Sample Preparation:
 - To 1 mL of the liquid sample (e.g., wine, serum), add a precise volume of a Urethane-d5 internal standard working solution to achieve a final concentration similar to the expected analyte concentration.
 - Vortex the sample to ensure homogeneity.
 - Perform a liquid-liquid extraction (LLE) by adding 5 mL of a suitable organic solvent (e.g., ethyl acetate).



- Vortex vigorously for 1 minute, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.[9]
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- \circ Reconstitute the dried extract in a specific volume (e.g., 100 μ L) of the initial mobile phase.[9]
- LC-MS/MS Analysis:
 - LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 μm).[9]
 - Mobile Phase A: Water with 0.1% formic acid.[9]
 - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9]
 - Gradient: A suitable gradient elution to separate urethane from matrix interferences.
 - Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both urethane and Urethane-d5.

Protocol 2: Quantification of Urethane in a Solid Matrix using GC-MS

- Sample Preparation:
 - Homogenize 0.5 g of the solid sample (e.g., bread, tissue).
 - Add a known amount of **Urethane-d5** internal standard solution.
 - Add 10 mL of an appropriate extraction solvent (e.g., methanol/water mixture).[3]



- Agitate the sample for 15 minutes and then centrifuge.[3]
- Transfer the supernatant to a clean vial for analysis.
- GC-MS Analysis:
 - o GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).
 - Injection: Splitless injection of 1 μL of the extract.
 - Oven Program: A temperature program to achieve chromatographic separation of urethane.
 - Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.
 - o Ionization: Electron Ionization (EI).
 - Monitored Ions: Select specific ions for urethane and Urethane-d5 for quantification.

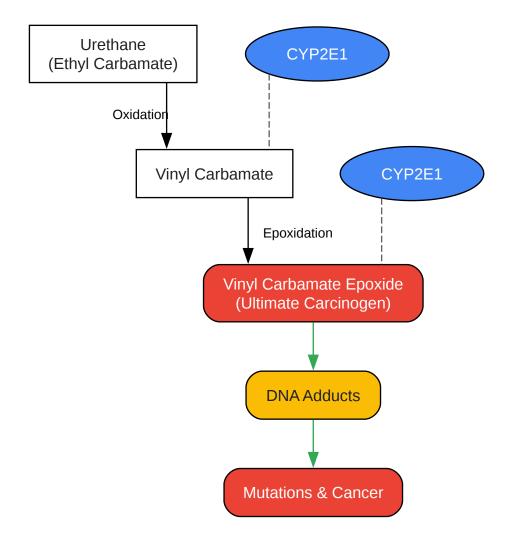
Toxicological Profile and Metabolic Pathway

Urethane is classified as a substance reasonably anticipated to be a human carcinogen.[2][3] Its toxicity is linked to its metabolic activation. **Urethane-d5** is expected to follow the same metabolic pathway, which is crucial for understanding its toxicological implications and for studies involving its metabolism.

Metabolic Activation of Urethane

The primary pathway for urethane's metabolic activation involves oxidation by the Cytochrome P450 2E1 (CYP2E1) enzyme.[6][7] This two-step process leads to the formation of a reactive epoxide that can bind to DNA, forming adducts that can lead to mutations and cancer.[1]





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Metabolic activation pathway of Urethane.

This metabolic pathway highlights the importance of accurate quantification of urethane in food products and biological samples, a task for which **Urethane-d5** serves as an essential analytical tool. By providing a reliable method for measuring urethane levels, researchers can better assess exposure and risk in various populations.

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- To cite this document: BenchChem. [Urethane-d5 chemical properties and structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196603#urethane-d5-chemical-properties-and-structure]

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